An In-Depth Technical Guide to 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A Scaffold for Drug Discovery
An In-Depth Technical Guide to 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a well-established "privileged scaffold" in medicinal chemistry, known for their diverse biological activities. This document elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for the title compound. Furthermore, it explores the potential therapeutic applications by drawing parallels with structurally related imidazolidine-2,5-dione derivatives that have demonstrated antimicrobial, anti-inflammatory, and antitumor properties. This guide also outlines key experimental workflows for its characterization and biological screening, aiming to equip researchers with the foundational knowledge to explore its potential in drug development programs.
Introduction: The Significance of the Hydantoin Scaffold
The imidazolidine-2,5-dione, commonly known as the hydantoin ring system, is a cornerstone in the field of medicinal chemistry. Its rigid, five-membered heterocyclic structure, featuring two nitrogen atoms and two carbonyl groups, provides a versatile framework for the spatial presentation of various substituents. This structural rigidity, combined with the potential for hydrogen bonding, allows for specific and high-affinity interactions with a wide array of biological targets.
Historically, the most prominent example of a hydantoin-based drug is Phenytoin, an anticonvulsant that has been in clinical use for decades. However, the therapeutic landscape of hydantoin derivatives is far broader, with compounds exhibiting a range of pharmacological effects, including:
-
Antimicrobial activity
-
Anti-inflammatory effects [1]
-
Antitumor properties [1]
-
Enzyme inhibition , such as against lymphoid-specific tyrosine phosphatase (LYP)
The subject of this guide, 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, incorporates the core hydantoin scaffold with a benzyl group at the N-3 position and an acetic acid moiety at the C-4 position. These additions provide specific lipophilic and acidic functionalities, respectively, which are critical for modulating its pharmacokinetic and pharmacodynamic properties. This document will delve into the specifics of this promising molecule.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical identity and properties.
Chemical Structure
The chemical structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is characterized by a central imidazolidine-2,5-dione ring. A benzyl group is attached to one of the nitrogen atoms (N-3), and an acetic acid side chain is connected to a carbon atom (C-4) of the ring.
Diagram 1: Chemical Structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
A 2D representation of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 494866-98-7 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2] |
| Molecular Weight | 248.24 g/mol | [2] |
| IUPAC Name | 2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | [2] |
| Canonical SMILES | O=C(O)CC1C(=O)NC(=O)N1CC1=CC=CC=C1 | [2] |
| InChI Key | ZGFOLAPQPPXIBH-UHFFFAOYSA-N | [2] |
| LogP (calculated) | 0.425 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the cyclization of a suitably protected and N-benzylated aspartic acid derivative.
Diagram 2: Proposed Synthetic Workflow
A plausible synthetic route from aspartic acid.
Detailed Experimental Protocol (Proposed)
-
Protection of Aspartic Acid: The two carboxylic acid groups of L-aspartic acid are first protected, for instance, as methyl or ethyl esters, to prevent side reactions. This can be achieved using standard esterification conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
N-Benzylation: The protected aspartic acid is then subjected to N-alkylation with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF). This step introduces the benzyl group onto the nitrogen atom.
-
Urea Formation and Cyclization: The N-benzylated aspartic acid derivative is then reacted with a source of urea, such as potassium cyanate or an appropriate isocyanate, under conditions that promote the formation of a ureido intermediate. Subsequent heating, often with acid or base catalysis, will induce cyclization to form the hydantoin ring.
-
Deprotection: The protecting groups on the acetic acid side chain are then removed. For example, ester groups can be hydrolyzed under basic conditions (e.g., with sodium hydroxide) followed by acidification to yield the final carboxylic acid.
-
Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid must be confirmed by standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Potential Applications and Biological Activity
While there is a lack of specific biological data for 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid in the public domain, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of hydantoin derivatives. The core scaffold is believed to interfere with essential cellular processes in bacteria and fungi. For example, research on related imidazolidineiminothione derivatives has shown promising activity against various bacterial and fungal strains. The benzyl and acetic acid moieties of the title compound could modulate its cell permeability and interaction with microbial targets.
Anti-inflammatory and Antitumor Potential
Structurally similar compounds, such as [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, have been reported to exhibit anti-inflammatory and antitumor activities.[1] It is plausible that these compounds modulate inflammatory pathways or interfere with cancer cell proliferation. The presence of the benzyl group in the title compound could lead to interactions with hydrophobic pockets in enzymes or receptors involved in these processes.
Enzyme Inhibition
Imidazolidine-2,4-dione derivatives have been successfully designed as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell activation, making them potential candidates for the treatment of autoimmune diseases. The structural features of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid make it a candidate for screening against a wide range of enzymatic targets.
Experimental Workflows for Biological Evaluation
To explore the therapeutic potential of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a systematic biological evaluation is necessary.
Diagram 3: Biological Screening Workflow
A systematic approach to evaluating biological activity.
In Vitro Cytotoxicity Assessment
Before assessing therapeutic efficacy, it is crucial to determine the compound's toxicity profile against relevant cell lines (e.g., human cell lines for antitumor and anti-inflammatory assays). Standard assays like the MTT or LDH release assay can be employed to determine the concentration range at which the compound is non-toxic.
Primary Screening Protocols
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) should be determined against a panel of clinically relevant bacterial and fungal strains using broth microdilution methods.
-
Anti-inflammatory Assays: The compound can be screened for its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Anticancer Screening: The antiproliferative activity can be assessed against a panel of human cancer cell lines (e.g., from the NCI-60 panel) using assays that measure cell viability or proliferation.
-
Enzyme Inhibition Assays: The compound can be tested against a panel of relevant enzymes based on its structural similarity to known inhibitors. For example, screening against phosphatases or kinases could be a starting point.
Mechanism of Action Studies
For any "hits" identified in the primary screens, further studies are required to elucidate the mechanism of action. This could involve:
-
Target identification and validation studies.
-
Western blotting to assess the modulation of signaling pathways.
-
Gene expression analysis.
Conclusion
2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a molecule of significant interest due to its incorporation of the versatile hydantoin scaffold. While specific biological data for this compound is not yet available, the well-documented activities of its structural analogs suggest its potential as a starting point for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. The proposed synthetic route and experimental workflows outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this promising compound, potentially unlocking new avenues in drug discovery.




